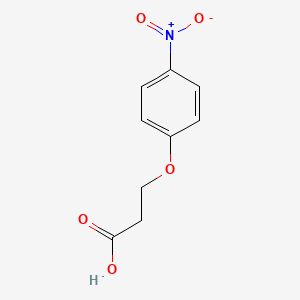

3-(4-Nitrophenoxy)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522110. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQDYEMTBDVXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909692 | |

| Record name | 3-(4-Nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10572-16-4 | |

| Record name | 10572-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Nitrophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Nitrophenoxy)propionic acid, a versatile chemical intermediate with significant potential in various research and development applications. This document will delve into its chemical properties, synthesis, safety considerations, and its emerging role in the design and development of novel molecules.

Core Identity and Physicochemical Properties

This compound, identified by the CAS number 10572-16-4 , is a nitroaromatic compound featuring a carboxylic acid moiety linked to a p-nitrophenyl group via an ether linkage.[1] This unique structural arrangement imparts specific reactivity and functionality, making it a valuable building block in organic synthesis.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 10572-16-4 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Physical State | Solid | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound: A Mechanistic Approach

The most logical and established method for the synthesis of this compound is through the Williamson ether synthesis .[3][4][5][6][7] This reaction is a cornerstone of organic chemistry for the formation of ethers and involves the reaction of an alkoxide with a primary alkyl halide.[5][7] In this specific case, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking an appropriate three-carbon electrophile bearing a leaving group.

The overall transformation is depicted in the following reaction scheme:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis, adapted for the preparation of this compound.

Materials:

-

4-Nitrophenol

-

3-Bromopropionic acid

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetone)

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1M solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Step-by-Step Methodology:

-

Deprotonation of 4-Nitrophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

-

Add a slight excess of a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq). The use of a moderately strong base is crucial to deprotonate the phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing nitro group, to form the nucleophilic 4-nitrophenoxide.[7]

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

-

Nucleophilic Substitution (SN2 Reaction):

-

To the stirred solution of the 4-nitrophenoxide, add 3-bromopropionic acid (1.1 eq). The use of a primary alkyl halide is essential to favor the SN2 pathway and minimize competing elimination reactions.[3][4]

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC). The reaction time can be influenced by the choice of solvent and temperature.[5]

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, ensuring its partitioning into the organic phase.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

-

Applications in Drug Development and Medicinal Chemistry

While specific drugs containing the this compound moiety are not prominently documented, its structural features make it a highly attractive building block and linker in drug discovery.

A Versatile Building Block

Nitroaromatic compounds are valuable precursors in medicinal chemistry. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.[1] The carboxylic acid functionality provides a site for amide bond formation, a common linkage in many pharmaceutical agents.

Figure 2: Potential synthetic transformations of this compound for generating diverse chemical entities.

Role as a Linker Molecule

In modern drug design, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, linker molecules play a critical role.[5] The bifunctional nature of this compound, with its ether linkage and terminal carboxylic acid, makes it a candidate for use as a stable linker to connect a targeting moiety to a therapeutic payload. The propionic acid chain provides a flexible spacer, which can be important for optimal biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on available supplier safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Characterization

While specific, publicly available spectral data for this compound is limited, the expected spectral characteristics can be predicted based on its structure. Researchers should confirm the identity and purity of the synthesized or purchased material using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-disubstituted benzene ring (two doublets), and two triplets corresponding to the methylene protons of the propionic acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the carboxylic acid O-H stretch (a broad band), the carbonyl C=O stretch (around 1700 cm⁻¹), and the C-O-C ether linkage.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 211.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via the Williamson ether synthesis and its bifunctional nature make it a useful tool for organic chemists and drug discovery scientists. The presence of both a modifiable nitro group and a carboxylic acid handle allows for the creation of a wide range of derivatives, positioning it as a key building block for the development of novel bioactive molecules and functional materials. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and use in the laboratory.

References

- 1. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sciclix.com [sciclix.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistnotes.com [chemistnotes.com]

3-(4-Nitrophenoxy)propionic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propionic acid, with the IUPAC name 3-(4-nitrophenoxy)propanoic acid, is a chemical compound of interest in various scientific and industrial sectors, particularly in the development of agrochemicals. Its chemical structure, featuring a nitrophenoxy group attached to a propionic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules. The presence of a nitro group and a carboxylic acid functional group allows for a range of chemical modifications, such as the reduction of the nitro group to an amine or the esterification and amidation of the carboxylic acid. These transformations are key to developing new herbicides, fungicides, and plant growth regulators.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a 4-nitrophenol molecule linked via an ether bond to the third carbon of a propionic acid chain.

Chemical Structure:

IUPAC Name: 3-(4-nitrophenoxy)propanoic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C9H9NO5 | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Density | 1.38 g/cm³ | [2] |

| Boiling Point | 383.6 °C at 760 mmHg | [2] |

| Flash Point | 185.8 °C | [2] |

| LogP | 1.97150 | [2] |

| Vapour Pressure | 1.43E-06 mmHg at 25°C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 4-nitrophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon chain with a leaving group, such as a halogen, on the third carbon.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

4-Nitrophenol

-

3-Bromopropionic acid (or another suitable 3-halopropionic acid)

-

Sodium hydroxide (NaOH) or other suitable base

-

A suitable solvent (e.g., ethanol, DMF, DMSO)

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Deprotonation of 4-Nitrophenol: In a round-bottom flask, dissolve 4-nitrophenol in the chosen solvent. Add a stoichiometric amount of a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the sodium 4-nitrophenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

-

Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add 3-bromopropionic acid. The reaction mixture is then heated to reflux for a period of 1 to 8 hours to facilitate the SN2 reaction.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to protonate the carboxylic acid. The aqueous solution is extracted with a suitable organic solvent, such as diethyl ether, to isolate the product.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

As a versatile chemical intermediate, this compound is primarily utilized in the synthesis of novel agrochemicals.[1] The reactivity of its functional groups allows for the creation of a diverse library of derivatives with potential applications as:

-

Herbicides: The phenoxypropionic acid scaffold is a known feature in many commercial herbicides.

-

Fungicides: Modification of the core structure can lead to compounds with antifungal properties.

-

Plant Growth Regulators: Derivatives can be synthesized and screened for their effects on plant physiology.

While its direct biological activity is not extensively documented in publicly available literature, its role as a building block in the discovery and development of new active ingredients for crop protection is of significant interest to the agrochemical industry.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and a straightforward synthetic route. Its utility in the agrochemical sector is based on the versatility of its functional groups, which allow for the generation of a wide range of derivatives. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel and effective products. Further research into the biological activities of this compound and its derivatives could open up new avenues for its application.

References

Stability and Storage of 3-(4-Nitrophenoxy)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(4-Nitrophenoxy)propionic acid. Due to the limited availability of specific stability data for this compound, this guide integrates information from safety data sheets, stability studies of structurally related molecules—including nitroaromatic compounds and phenoxy acids—and established protocols for forced degradation studies. The information herein is intended to guide researchers in handling, storing, and developing stability-indicating analytical methods for this compound.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on available safety data sheets and general chemical storage principles, the following conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes the rate of potential thermal degradation. |

| Humidity | Store in a dry environment. | Prevents potential hydrolysis of the ether linkage or degradation accelerated by moisture. |

| Light | Protect from light. | The nitroaromatic moiety may be susceptible to photodegradation. |

| Atmosphere | Store in a well-ventilated place. | Prevents the accumulation of any potential volatile degradation products. |

| Container | Keep container tightly closed. | Protects from atmospheric moisture and contaminants. |

| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and strong acids. | Prevents potential chemical reactions that could degrade the compound. |

Inferred Degradation Pathways

Based on the chemical structure of this compound, which contains a nitroaromatic group and a phenoxypropionic acid moiety, several degradation pathways can be inferred under stress conditions.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[1]

Table of Forced Degradation Conditions:

| Stress Condition | Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.[1] | Hydrolysis of the ether linkage. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.[1] | Hydrolysis of the ether linkage. |

| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period. | Oxidation of the aromatic ring or aliphatic chain. |

| Photostability | Expose the solid compound and a solution of the compound to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines. | Reduction of the nitro group, cleavage of bonds. |

| Thermal Stress | Expose the solid compound to dry heat at elevated temperatures (e.g., 80°C, 105°C) for a defined period.[1] | Decarboxylation, cleavage of the C-NO₂ bond. |

Analytical Methodologies

3.2.1. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Proposed HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (likely around 270-310 nm due to the nitroaromatic chromophore). |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

3.2.2. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of the compound.

Proposed TGA Protocol:

| Parameter | Suggested Condition |

| Instrument | TGA analyzer |

| Sample Size | 5-10 mg |

| Heating Rate | 10°C/min |

| Temperature Range | Ambient to 600°C |

| Atmosphere | Nitrogen, at a flow rate of 20-50 mL/min |

Proposed DSC Protocol:

| Parameter | Suggested Condition |

| Instrument | DSC analyzer |

| Sample Size | 2-5 mg in a sealed aluminum pan |

| Heating Rate | 10°C/min |

| Temperature Range | Ambient to a temperature above the melting point and below the decomposition temperature determined by TGA. |

| Atmosphere | Nitrogen, at a flow rate of 20-50 mL/min |

Conclusion

While specific, published stability data for this compound is scarce, a comprehensive understanding of its stability can be achieved through a systematic approach. By adhering to the recommended storage conditions, researchers can minimize degradation. Furthermore, the application of forced degradation studies coupled with the development of a validated stability-indicating HPLC method will provide the necessary data to fully characterize the stability profile of this compound, ensuring its quality and reliability in research and development applications. The inferred degradation pathways and proposed experimental protocols in this guide serve as a robust starting point for these investigations.

References

An In-depth Technical Guide to the Potential Applications of 3-(4-Nitrophenoxy)propionic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Nitrophenoxy)propionic acid, with CAS number 10572-16-4, is a versatile bifunctional organic compound that holds significant promise as a key intermediate in various synthetic applications. Its structure, featuring a reactive nitro group on an aromatic ring and a carboxylic acid moiety connected via an ether linkage, allows for a diverse range of chemical transformations. This technical guide explores the synthesis of this compound and its primary applications as a building block in the preparation of more complex molecules, particularly within the agrochemical and pharmaceutical industries. Detailed experimental methodologies for its synthesis and key derivatizations are provided, along with a summary of reaction conditions.

Introduction

This compound is a valuable synthetic intermediate characterized by the presence of two key functional groups: a nitroaromatic system and a carboxylic acid. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening pathways to a wide array of derivatives. The carboxylic acid function provides a handle for esterification, amidation, and other coupling reactions. These features make it a strategic precursor in multi-step syntheses. A notable application of this compound and its derivatives is in the agrochemical sector, where it serves as a foundational structure for the synthesis of novel herbicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 10572-16-4 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-nitrophenol is deprotonated with a base to form the 4-nitrophenoxide, which then acts as a nucleophile, attacking a 3-halopropionic acid or its ester.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

4-Nitrophenol

-

3-Bromopropionic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol and a stoichiometric equivalent of sodium hydroxide in water to form a solution of sodium 4-nitrophenoxide.

-

To this solution, add a solution of 3-bromopropionic acid in water.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Synthetic Transformations and Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its two functional groups. The following sections detail the key transformations of this molecule.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 3-(4-aminophenoxy)propionic acid. This transformation is a gateway to a variety of further derivatizations, including diazotization reactions and the formation of amides and sulfonamides.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) for neutralization

-

Ethyl acetate for extraction

Procedure:

-

Suspend this compound in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic and the tin salts precipitate.

-

Filter the mixture to remove the inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-(4-aminophenoxy)propionic acid.

Esterification of the Carboxylic Acid

The carboxylic acid moiety can be readily converted to an ester through Fischer esterification or by reaction with an alkyl halide in the presence of a base. This modification is useful for altering the solubility and reactivity of the molecule.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution for neutralization

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve this compound in an excess of the desired anhydrous alcohol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-6 hours.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to obtain the ester.

Amidation of the Carboxylic Acid

The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent or after conversion to a more reactive acyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

Procedure:

-

Acyl Chloride Formation: In a flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add an excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride and solvent under vacuum.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool in an ice bath. Add a solution of the desired amine and triethylamine in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and remove the solvent to yield the amide.

Summary of Experimental Data

The following tables provide a generalized overview of the reaction conditions for the synthesis and key transformations of this compound.

Table 2: Synthesis of this compound

| Reaction | Reactants | Base | Solvent | Temperature | Typical Yield |

| Williamson Ether Synthesis | 4-Nitrophenol, 3-Bromopropionic acid | NaOH or KOH | Water | Reflux | Moderate-Good |

Table 3: Key Transformations of this compound

| Transformation | Reagents | Solvent | Temperature | Product | Typical Yield |

| Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | RT to Reflux | 3-(4-Aminophenoxy)propionic acid | Good-Excellent |

| Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux | 3-(4-Nitrophenoxy)propanoate ester | Good-Excellent |

| Amidation | 1. SOCl₂2. Amine, Et₃N | DCM | 0 °C to RT | 3-(4-Nitrophenoxy)propionamide | Good |

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthesis of this compound.

Caption: Key derivatizations of this compound.

Conclusion

This compound is a highly adaptable and valuable intermediate in organic synthesis. Its bifunctional nature allows for sequential or orthogonal modifications of its nitro and carboxylic acid groups, providing access to a wide range of more complex molecules. The synthetic routes to this compound are well-established, and its transformations are based on fundamental and reliable organic reactions. For researchers in agrochemical and pharmaceutical development, this compound represents a strategic starting material for the creation of novel, biologically active compounds. Further exploration of its applications is likely to uncover new synthetic possibilities and lead to the development of innovative products.

The Core Mechanism of 3-(4-Nitrophenoxy)propionic Acid as a Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation and drug delivery, the precise and stable linkage of molecules is paramount. 3-(4-Nitrophenoxy)propionic acid serves as a valuable homobifunctional linker, enabling the covalent attachment of molecules bearing primary amine groups. Its utility stems from the presence of a carboxylic acid that can be activated and a 4-nitrophenoxy group, which acts as an excellent leaving group during nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a linker, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Mechanism of Action: Amine Coupling via Activated Ester Formation

The primary mechanism through which this compound functions as a linker involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is first activated to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is a common strategy in bioconjugation to create amine-reactive groups. The activation is usually achieved by reacting the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

-

Nucleophilic Acyl Substitution (Aminolysis): The resulting this compound NHS ester is then reacted with a molecule containing a primary amine (e.g., a lysine residue on a protein). The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the 4-nitrophenolate anion, a very stable leaving group due to resonance stabilization and the electron-withdrawing nature of the nitro group, is eliminated. This results in the formation of a stable amide bond, covalently linking the two molecules. The release of the yellow-colored p-nitrophenol can be used to monitor the progress of the reaction spectrophotometrically.[1][2][3]

The efficiency of this reaction is highest at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[4] However, the rate of hydrolysis of the NHS ester also increases with pH, creating a competitive reaction that must be managed for optimal conjugation efficiency.

Data Presentation

The following table summarizes key quantitative data related to the use of p-nitrophenyl esters in bioconjugation. While specific data for this compound is not extensively published, the data for analogous p-nitrophenyl esters provide a reliable reference for expected performance.

| Parameter | Value | Conditions | Reference |

| Reaction Yield (Amide Formation) | High (often >80-90%) | Optimized pH and stoichiometry | [5][6] |

| Reaction Time (Protein Conjugation) | 1 - 4 hours | Room temperature, pH 8.0-8.5 | [1] |

| Stability of p-Nitrophenyl Esters | More stable than TFP esters in solution | Aqueous buffers | [3][5] |

| Stability of Resulting Amide Bond | Highly stable | Physiological conditions (pH 7.4) | [7] |

| Optimal pH for Aminolysis | 7.2 - 8.5 | Aqueous buffers | [4] |

Experimental Protocols

Protocol 1: Two-Step Amine Coupling using EDC/NHS Activation

This protocol describes the activation of this compound and subsequent conjugation to a primary amine-containing molecule, such as a protein.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing molecule (e.g., Protein-NH2)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to generate the amine-reactive NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

-

Dissolve the amine-containing molecule (e.g., protein) in the Coupling Buffer to a concentration of 5-10 mg/mL.

-

Add the activated this compound NHS ester solution from Step 1 to the protein solution. A typical molar ratio is 10-20 fold molar excess of the linker to the protein.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Monitor the reaction progress by measuring the absorbance of the released p-nitrophenol at approximately 400 nm.

Step 3: Quenching and Purification

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

-

Purify the conjugate to remove excess linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 4: Characterization

-

Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

Mandatory Visualization

Caption: Mechanism of action of this compound as a linker.

Caption: Experimental workflow for amine coupling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitrophenoxy-Based Linkers in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of nitrophenoxy-based linkers used in solid-phase synthesis. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the core principles, experimental protocols, and quantitative performance of this important class of photolabile linkers. By summarizing key data and methodologies, this guide aims to facilitate the application of nitrophenoxy-based linkers in the synthesis of diverse molecules, including peptides and other organic compounds.

Introduction to Nitrophenoxy-Based Linkers

Nitrophenoxy-based linkers are a subset of the broader class of photolabile linkers that are instrumental in solid-phase synthesis. Their core structure is typically based on an o-nitrobenzyl chemistry, which allows for the cleavage of the linker and release of the synthesized molecule from the solid support upon irradiation with UV light. This method of cleavage is orthogonal to the common acid- and base-labile protecting groups used in peptide synthesis, offering a mild and highly specific method for product release. The nitrophenoxy moiety is often incorporated to modulate the photochemical properties of the linker and to provide a convenient handle for attachment to the solid support.

A key example of this class is the linker derived from 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. These linkers can be activated, for instance as 4-nitrophenoxycarbonyl derivatives, to readily react with amino or hydroxyl groups on the solid support.[1] The photolytic cleavage of these linkers is a key advantage, as it avoids the use of harsh reagents that can damage sensitive molecules, providing the final product in a solvent suitable for direct use in biological assays.

Quantitative Performance Data

The efficiency of a linker in solid-phase synthesis is determined by several factors, including its loading capacity, the efficiency of coupling the first building block, and the yield of the final cleavage step. The following tables summarize the available quantitative data for nitrophenoxy-based and related photolabile linkers to provide a comparative overview of their performance.

Table 1: Loading Capacities of Photolabile Resins

| Linker Type | Solid Support | Loading Capacity (mmol/g) | Reference |

| Hydroxyethyl photolinker | Amino- and hydroxymethyl resins | Not specified | [2] |

| 2-Nitrobenzyl linker | Polystyrene | Not specified | [3] |

| α-Methyl-6-nitroveratryl linker | Polystyrene | Not specified |

Table 2: Photolytic Cleavage Conditions and Yields

| Linker/Molecule | Wavelength (nm) | Irradiation Time | Cleavage Yield (%) | Reference |

| 2-Nitrophenylalanine in peptide | 365 | 25 min | ~30% | [1] |

| 2-Nitrobenzyl linker-fluorophore-DNA | ~340 | Not specified | ~80% (immobilized) | [3] |

| α-Methyl-6-nitroveratryl linker on resin | 365 | 3 h | ~95% | |

| Leader peptides with photolabile linker | Not specified | Not specified | Not specified | [4] |

Note: The cleavage yields can be influenced by the substrate, solvent, and irradiation setup. The data presented here is based on the available abstracts and may not represent optimized conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of nitrophenoxy-based linkers in solid-phase synthesis. The following sections provide a generalized methodology based on the principles of photolabile linker chemistry.

Synthesis of a Nitrophenoxy-Based Linker Functionalized Resin

Objective: To prepare a solid support functionalized with a nitrophenoxy-based photolabile linker, ready for the attachment of the first building block.

Materials:

-

Aminomethylated polystyrene resin

-

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid

-

Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Protocol:

-

Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 1 hour.

-

Linker Activation: In a separate vessel, dissolve 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

-

Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

-

Washing: Wash the resin sequentially with DMF, DCM, and methanol.

-

Drying: Dry the resin under vacuum.

-

Fmoc Deprotection (if applicable): If the linker is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Final Washing and Drying: Wash the resin with DMF and DCM, then dry under vacuum.

Attachment of the First Amino Acid

Objective: To couple the first Fmoc-protected amino acid to the linker-functionalized resin.

Materials:

-

Linker-functionalized resin

-

Fmoc-protected amino acid

-

DIC

-

HOBt

-

DMF

Protocol:

-

Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.

-

Washing and Drying: Wash the resin with DMF and DCM, then dry under vacuum.

Photolytic Cleavage of the Synthesized Peptide

Objective: To cleave the synthesized peptide from the solid support using UV irradiation.

Materials:

-

Peptide-bound resin

-

Photolysis apparatus with a UV lamp (e.g., 365 nm)

-

Appropriate solvent (e.g., methanol, trifluoroethanol, or a buffer solution)

-

Inert gas (e.g., nitrogen or argon)

Protocol:

-

Resin Preparation: Place the dried peptide-bound resin in a quartz reaction vessel.

-

Solvent Addition: Add the desired solvent for cleavage to suspend the resin.

-

Inert Atmosphere: Purge the suspension with an inert gas for 15 minutes to remove oxygen, which can quench the excited state of the nitro group.

-

Irradiation: Irradiate the suspension with UV light at the appropriate wavelength (typically 350-365 nm) while agitating the mixture. The irradiation time will vary depending on the linker, substrate, and light intensity (typically ranging from 30 minutes to several hours).

-

Product Collection: After the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

-

Resin Washing: Wash the resin with additional solvent to recover any remaining product.

-

Solvent Evaporation: Combine the filtrate and washings, and evaporate the solvent to obtain the crude peptide.

Visualizing the Workflow and Mechanisms

Diagrams are provided below to illustrate the key chemical structures and processes involved in solid-phase synthesis using nitrophenoxy-based linkers.

Caption: General architecture of a nitrophenoxy-based photolabile linker.

Caption: Workflow of solid-phase peptide synthesis using a photolabile linker.

Caption: Generalized mechanism of photolytic cleavage for o-nitrobenzyl-type linkers.

References

- 1. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochemical cleavage of leader peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of 3-(4-Nitrophenoxy)propionic Acid Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propionic acid and its analogs represent a class of compounds with potential applications in various fields, drawing interest from researchers in medicinal chemistry and agrochemical development. The core structure, featuring a phenoxypropionic acid moiety substituted with a nitro group, provides a scaffold for diverse chemical modifications, leading to a range of biological activities. This technical guide synthesizes the available scientific information on the biological activities of these compounds, focusing on quantitative data, experimental methodologies, and mechanistic insights to support further research and development.

While specific data on this compound itself is limited in publicly accessible literature, this guide draws upon information from structurally related compounds, such as arylpropionic acids and 3-nitropropionic acid derivatives, to provide a broader context for potential biological effects.

Potential Biological Activities

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The presence of a propionic acid functional group is crucial for the broad-spectrum pharmacological activity of these compounds[3][4]. Research has demonstrated that derivatives of arylpropionic acids can exhibit a wide range of biological effects, including:

-

Anti-inflammatory and Analgesic Activity: Many arylpropionic acid derivatives are known for their potent pain-relieving and anti-inflammatory properties[1][2].

-

Antimicrobial Activity: Various derivatives have shown activity against bacterial and fungal pathogens[1].

-

Anticancer Activity: Some analogs have been investigated for their potential as anticancer agents[1].

-

Anticonvulsant Activity: Neurological applications have also been explored for this class of compounds[1].

The nitro group in this compound is an important functional group that can significantly influence the compound's biological profile. Nitro-containing compounds are known to exhibit a wide spectrum of activities, including antimicrobial and herbicidal effects. For instance, 3-nitropropionic acid, an isomer of the core compound, is a known irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain[5][6]. This inhibition disrupts cellular respiration and can lead to neurotoxic effects[5][6]. Derivatives of 3-nitropropionic acid have been explored for various biological activities, including neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties[5][7].

Furthermore, the phenoxypropionate scaffold is a key feature in a class of herbicides known as "fops," which act by inhibiting acetyl-CoA carboxylase (ACCase) in grasses[8][9][10]. This suggests a potential herbicidal application for this compound analogs.

Synthesis and Experimental Protocols

The synthesis of this compound analogs typically involves standard organic chemistry reactions. For example, esters can be synthesized by reacting the parent propionic acid with various alcohols in the presence of an acid catalyst[11].

A general synthetic pathway for related quinazolinone–phenoxypropionate hybrids involves a nucleophilic substitution reaction between a hydroxy-functionalized phenoxypropionic acid and a suitable quinazolinone intermediate in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3)[12].

General Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound analogs.

Potential Mechanisms of Action

Given the structural similarities to other known bioactive molecules, several potential mechanisms of action for this compound analogs can be hypothesized.

Inhibition of Acetyl-CoA Carboxylase (ACCase): The phenoxypropionate moiety is a well-known pharmacophore for the inhibition of ACCase in grasses, leading to herbicidal activity[8][9][10]. This inhibition disrupts fatty acid synthesis, which is essential for plant growth.

Caption: Hypothesized mechanism of herbicidal action via ACCase inhibition.

Inhibition of Succinate Dehydrogenase: The presence of the nitro group raises the possibility of a mechanism similar to that of 3-nitropropionic acid, which involves the irreversible inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain[5][6]. This would lead to cellular energy depletion and potential cytotoxicity.

Caption: Potential mechanism of cytotoxicity via succinate dehydrogenase inhibition.

Quantitative Data

Due to the limited availability of specific studies on this compound and its direct analogs, a comprehensive table of quantitative biological activity data (e.g., IC50, MIC values) cannot be provided at this time. Researchers are encouraged to perform their own biological evaluations to determine the specific activities of their synthesized compounds.

Conclusion and Future Directions

The structural features of this compound analogs suggest a rich potential for diverse biological activities, spanning from therapeutic applications as anti-inflammatory or antimicrobial agents to agrochemical uses as herbicides. However, the current body of publicly available scientific literature lacks specific and detailed studies on this particular class of compounds.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound esters, amides, and other derivatives. Key areas of investigation should include:

-

Antimicrobial screening against a broad panel of bacterial and fungal pathogens to determine Minimum Inhibitory Concentrations (MICs).

-

Enzyme inhibition assays targeting enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases, and acetyl-CoA carboxylase to elucidate potential mechanisms of action and determine IC50 values.

-

Cytotoxicity studies against various cancer cell lines and normal cell lines to assess anticancer potential and selectivity.

-

Herbicidal activity testing on different plant species to explore agrochemical applications.

A thorough investigation into the structure-activity relationships (SAR) of these analogs will be crucial for optimizing their potency and selectivity for desired biological targets. Such studies will pave the way for the potential development of novel therapeutic agents or agrochemicals based on the this compound scaffold.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

- 12. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-(4-Nitrophenoxy)propionic Acid as a Versatile Linker in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The choice of a linker, which anchors the nascent peptide chain to the solid support, is critical as it dictates the conditions for the final cleavage and the C-terminal functionality of the peptide. This document explores the potential application of 3-(4-nitrophenoxy)propionic acid as a novel, versatile linker in peptide synthesis. While direct, established protocols for this specific linker are not widely documented, its chemical structure suggests compatibility with standard SPPS workflows and offers intriguing possibilities for unique cleavage strategies. This application note provides a theoretical framework and hypothetical protocols for its use, based on well-established principles of peptide chemistry and analogous linker systems.

Introduction to the this compound Linker

The this compound linker is a bifunctional molecule featuring a carboxylic acid group for attachment to an amino-functionalized solid support and a 4-nitrophenoxy moiety. The propionic acid spacer provides flexibility and distance between the growing peptide and the resin matrix. The key feature of this linker is the electron-withdrawing nitro group on the phenyl ring, which can potentially be exploited for various cleavage strategies, including reductive and nucleophilic cleavage methods. This offers a departure from standard acid-labile linkers like the widely used 4-hydroxymethylphenoxyacetic acid (HMPA) linker[1][2][3]. The ability to use alternative cleavage conditions can be advantageous for the synthesis of peptides with acid-sensitive modifications.

Key Structural Features:

-

Carboxylic Acid: Allows for straightforward coupling to amine-functionalized resins (e.g., aminomethyl polystyrene).

-

Propionic Acid Spacer: Provides a flexible tether, potentially improving reaction kinetics during peptide elongation.

-

4-Nitrophenoxy Group: The ether linkage to the peptide C-terminus and the activating nitro group suggest unique cleavage possibilities.

Proposed Experimental Workflow

The overall workflow for utilizing the this compound linker in SPPS is envisioned to follow standard procedures for linker attachment, peptide elongation, and final cleavage. A generalized workflow is depicted below.

Caption: General workflow for SPPS using the this compound linker.

Experimental Protocols (Hypothetical)

The following protocols are based on standard solid-phase peptide synthesis techniques and analogous linker chemistries. Optimization may be required for specific applications.

Protocol 1: Immobilization of the Linker onto Amino-functionalized Resin

This protocol describes the attachment of the this compound linker to a standard aminomethyl (AM) polystyrene resin.

Materials:

-

Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).

-

Add the activated linker solution to the swollen resin.

-

Add DIPEA (3 eq.) to the reaction mixture.

-

Agitate the mixture at room temperature for 4-12 hours.

-

Monitor the reaction using a Kaiser test to confirm the consumption of free amino groups.

-

Once the reaction is complete, drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

| Parameter | Value |

| Resin | Aminomethyl Polystyrene |

| Linker | This compound |

| Coupling Reagents | DIC/HOBt |

| Equivalents (Linker:Coupling:Base) | 3 : 3 : 3 |

| Solvent | DMF |

| Reaction Time | 4-12 hours |

| Monitoring | Kaiser Test |

| Table 1: Illustrative conditions for linker immobilization. |

Protocol 2: Attachment of the First Fmoc-Amino Acid

This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group that would be present after a suitable modification of the linker, or more directly, esterification to a pre-loaded resin handle. For the purpose of this hypothetical protocol, we will assume a standard esterification procedure analogous to loading onto a Wang or HMPA resin, which involves activating the carboxylic acid of the Fmoc-amino acid.

Materials:

-

Linker-functionalized resin from Protocol 1

-

Fmoc-protected amino acid

-

DIC

-

4-(Dimethylamino)pyridine (DMAP)

-

DMF

-

DCM

Procedure:

-

Swell the linker-functionalized resin (1 g) in DCM (10 mL) for 1 hour.

-

Drain the DCM.

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and DIC (3 eq.) in a minimal amount of DMF and dilute with DCM (10 mL).

-

Add the activated amino acid solution to the resin.

-

Add DMAP (0.1 eq.) to the reaction mixture.

-

Agitate the mixture at room temperature for 2-4 hours.

-

After the coupling, cap any unreacted sites using a solution of acetic anhydride and DIPEA in DMF.

-

Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

| Parameter | Value |

| Resin | Linker-Functionalized Resin |

| Amino Acid | Fmoc-Xaa-OH |

| Coupling Reagents | DIC/DMAP |

| Equivalents (AA:DIC:DMAP) | 3 : 3 : 0.1 |

| Solvent | DCM/DMF |

| Reaction Time | 2-4 hours |

| Table 2: Illustrative conditions for first amino acid attachment. |

Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)

This is a standard protocol for the stepwise elongation of the peptide chain using Fmoc chemistry.

Materials:

-

Fmoc-amino acid-linker-resin

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids

-

HBTU/HOBt or HATU/HOAt coupling reagents

-

DIPEA

-

DMF

Procedure (for each cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 x 10 mL).

-

Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

-

Repeat the cycle until the desired peptide sequence is assembled.

| Step | Reagent | Time |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 + 15 min |

| Coupling | Fmoc-AA/HBTU/HOBt/DIPEA in DMF | 1-2 hours |

| Table 3: Standard Fmoc-SPPS cycle conditions. |

Proposed Cleavage Strategies

The presence of the 4-nitro group allows for at least two plausible, non-standard cleavage strategies.

Strategy A: Reductive Cleavage

This strategy is based on the principle of "safety-catch" linkers where the nitro group is reduced to an amine, which then facilitates the cleavage of the peptide. The resulting aminophenoxy group is a better leaving group, and cleavage can be triggered under mild conditions.

Caption: Proposed reductive cleavage pathway for the this compound linker.

Hypothetical Protocol for Reductive Cleavage:

-

Wash the fully assembled peptide-resin with DMF.

-

Reduction: Prepare a solution of tin(II) chloride (SnCl₂) (10 eq.) in DMF. Add this solution to the resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF to remove excess reducing agent.

-

Cleavage: Treat the resin with a mild acidic solution (e.g., 5% TFA in DCM) or a suitable nucleophile to trigger the release of the peptide. The exact conditions would require experimental optimization.

-

Collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide with cold diethyl ether.

| Step | Reagent | Equivalents | Time |

| Reduction | SnCl₂ in DMF | 10 eq. | 2-4 hours |

| Cleavage Trigger | 5% TFA in DCM | - | 1-2 hours |

| Table 4: Illustrative conditions for reductive cleavage. |

Strategy B: Nucleophilic Aromatic Substitution (SNAr) Mediated Cleavage

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. A strong nucleophile could potentially attack the ipso-carbon, leading to the displacement of the peptide-linker ester as the leaving group. This would result in a C-terminally modified peptide, depending on the nucleophile used.

Caption: Proposed SNAr-mediated cleavage pathway.

Hypothetical Protocol for SNAr Cleavage:

-

Wash the fully assembled peptide-resin with a suitable aprotic solvent (e.g., DMF, DMSO).

-

Cleavage: Prepare a solution of a strong nucleophile, such as sodium thiophenoxide or the sodium salt of an alcohol, in DMF or DMSO.

-

Add the nucleophilic solution to the resin and agitate at room temperature or with gentle heating. The reaction time will be highly dependent on the nucleophile and temperature.

-

Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

-

Once cleavage is complete, filter the resin and collect the filtrate.

-

Quench the reaction and proceed with purification.

| Nucleophile (Nu⁻) | Resulting C-terminus |

| R-S⁻ (Thiolate) | Thioester |

| R-O⁻ (Alkoxide) | Ester |

| R₂N⁻ (Amide) | Amide |

| Table 5: Potential C-terminal modifications via SNAr cleavage. |

Advantages and Potential Applications

-

Orthogonal Cleavage: The proposed reductive and SNAr cleavage strategies are orthogonal to the standard acid-labile cleavage methods, making this linker potentially suitable for synthesizing peptides with acid-sensitive functionalities.

-

C-Terminal Modification: The SNAr pathway offers a route to C-terminally modified peptides directly from the resin.

-

Safety-Catch Potential: The reductive cleavage approach embodies the principles of a safety-catch linker, where the linker is stable until chemically activated.[4][5]

Conclusion

While the use of this compound as a linker in solid-phase peptide synthesis is not yet established in the literature, its chemical structure presents a compelling case for its potential as a versatile tool for peptide chemists. The hypothetical protocols and cleavage strategies outlined in this document, based on fundamental principles of organic chemistry and existing linker technologies, provide a solid starting point for researchers interested in exploring its utility. Experimental validation is necessary to determine the optimal conditions for its application and to fully realize its potential in the synthesis of complex and modified peptides.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Coupling 3-(4-Nitrophenoxy)propionic Acid to Solid Supports

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of 3-(4-Nitrophenoxy)propionic acid to commonly used solid supports in chemical synthesis and drug development. The nitrophenoxy group offers a versatile handle for further chemical modification or for use as a cleavable linker, making this immobilization strategy valuable for solid-phase synthesis, affinity chromatography, and drug delivery applications.

Introduction

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a nitrophenoxy group. The carboxylic acid allows for its covalent attachment to a variety of solid supports, while the nitrophenoxy group can serve as a reporter group, a point for further chemical elaboration, or as a component of a cleavable linker system. The choice of solid support and coupling chemistry is critical and depends on the downstream application. This document outlines protocols for coupling to two common types of resins: amine-functionalized resins and Merrifield resins.

Coupling to Amine-Functionalized Resins

Amine-functionalized resins, such as amino-polystyrene or aminomethyl (AM) resins, provide a nucleophilic primary amine for amide bond formation with the carboxylic acid of this compound. This is a robust and widely used method for immobilization.

Experimental Protocol: Carbodiimide-Mediated Coupling

This protocol utilizes a carbodiimide coupling agent, such as N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Materials:

-

Amine-functionalized resin (e.g., Aminomethylated polystyrene, 100-200 mesh, 1% DVB)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the amine-functionalized resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 equivalents based on resin loading) and HOBt (3 equivalents) in DMF (5 mL). Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[1]

-

Coupling Reaction: Add the pre-activated solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours on a shaker or rocker.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

Quantitative Data

The following table summarizes typical quantitative data for carbodiimide-mediated coupling of carboxylic acids to amine resins. Actual values for this compound may vary and should be determined experimentally.

| Parameter | Typical Value | Method of Determination |

| Loading Capacity | 0.5 - 1.2 mmol/g | Quantitative cleavage and spectrophotometric analysis of the nitrophenolate anion. |

| Coupling Efficiency | > 95% | Kaiser test (for unreacted primary amines) or picric acid titration. |

| Reaction Time | 4 - 12 hours | Monitored by Kaiser test. |

Coupling to Merrifield Resins

Merrifield resin is a chloromethylated polystyrene support. The coupling of a carboxylic acid to this resin proceeds via a nucleophilic substitution reaction, typically by forming the cesium salt of the carboxylic acid.[2][3]

Experimental Protocol: Cesium Salt Method

This method, developed by Gisin, is a reliable way to attach carboxylic acids to Merrifield resins with minimal side reactions.[2]

Materials:

-

Merrifield resin (100-200 mesh, 1% DVB)

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Water

-

Solid-phase synthesis vessel

-

Shaker or rocker

-

Heating mantle or oil bath

Procedure:

-

Formation of Cesium Salt: Dissolve this compound (1.5 equivalents based on resin loading) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).[2] Adjust the pH to 7.0 with a 20% aqueous solution of cesium carbonate.[2] Evaporate the solution to dryness. Add DMF (2.5 mL/mmol) and evaporate to dryness again to ensure the salt is anhydrous.[2]

-

Resin Swelling: Swell the Merrifield resin (1.0 g) in DMF (8-10 mL) for 1 hour in a solid-phase synthesis vessel.[3]

-

Coupling Reaction: Add the dried cesium salt of this compound to the swollen resin. Heat the mixture at 50°C for 12-24 hours with agitation.[3]

-

Washing: Allow the resin to cool to room temperature. Drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).[3]

-

Drying: Dry the resin under vacuum to a constant weight.

Quantitative Data

The following table provides expected quantitative data for the cesium salt-mediated coupling of carboxylic acids to Merrifield resins.

| Parameter | Typical Value | Method of Determination |

| Loading Capacity | 0.4 - 0.9 mmol/g | Saponification of the ester linkage and quantification of the released acid. |

| Coupling Efficiency | 80 - 95% | Based on the final loading capacity compared to the theoretical maximum. |

| Reaction Time | 12 - 24 hours | Optimization may be required; can be monitored by the disappearance of the carboxylic acid from the solution. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for coupling this compound to a solid support.

Caption: General workflow for solid-phase coupling of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Carbodiimides (DIC, EDC) are potent allergens and should be handled with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 3-(4-Nitrophenoxy)propionic Acid in Solid-Phase Organic Synthesis (SPOS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(4-Nitrophenoxy)propionic acid as a versatile linker in solid-phase organic synthesis (SPOS). This linker strategy is particularly amenable to applications requiring either photolytic cleavage or a safety-catch approach, offering flexibility in the synthesis of small molecules, peptides, and other organic compounds.

Introduction